4-Acetamido Antipyrine-d3
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Overview
Description
Synthesis Analysis
The synthesis of 4-Acetamido Antipyrine-d3 involves acetylation of 4-amino antipyrine to yield 4-acetamide pyrazolone, which serves as a precursor for further chemical modifications to produce various heterocyclic compounds incorporating the antipyrine moiety. This process demonstrates the compound's versatility as a starting material for synthesizing biologically active molecules (Aly, Saleh, & Elhady, 2011).
Molecular Structure Analysis
Molecular conformations and structural analyses of antipyrine derivatives reveal their complex interactions and the presence of different molecular conformations within the same compound. Studies using X-ray crystallography and spectral analysis have shown these derivatives' diverse biological activities can be attributed to their structural configurations (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Reactions and Properties
4-Acetamido Antipyrine-d3 undergoes various chemical reactions, including Claisen condensation and Michael type addition, which are crucial for synthesizing new compounds with potential antimicrobial activities. These reactions illustrate the compound's reactivity and its utility in creating derivatives with enhanced biological functions (Aly, Saleh, & Elhady, 2011).
Physical Properties Analysis
The physical properties of 4-Acetamido Antipyrine-d3 derivatives, including melting points, solubility, and crystalline structure, are critical for understanding their behavior in biological systems. These properties are determined through experimental methods such as X-ray diffraction, spectroscopy, and thermal analysis, providing insights into the compounds' stability and bioavailability.
Chemical Properties Analysis
Chemical properties analysis of 4-Acetamido Antipyrine-d3 focuses on its reactivity, including its role as a precursor in synthesizing various biologically active compounds. Studies have explored its reactions with different reagents to produce compounds with analgesic, anti-inflammatory, and antimicrobial activities, highlighting its significance in drug development and chemical synthesis (Aly, Saleh, & Elhady, 2011).
Scientific Research Applications
Synthesis of New Heterocyclic Compounds
4-Acetamido antipyrine-d3 has been utilized in the synthesis of new heterocyclic compounds with potential biological activities. Aly, Saleh, and Elhady (2011) explored the synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, exhibiting promising antimicrobial activities (Aly, Saleh, & Elhady, 2011).
Mechanism of Antipyretic Actions
Research on the mechanism of antipyretic actions of related compounds such as acetaminophen (which has a structure resembling 4-acetamido antipyrine) has been conducted. Studies by Bashir, Elegunde, and Morgan (2019), and Ayoub et al. (2004) investigated how acetaminophen and related compounds reduce body temperature, potentially through the inhibition of lipolysis and mitochondrial function, and by affecting prostaglandin synthesis (Bashir, Elegunde, & Morgan, 2019); (Ayoub et al., 2004).
Biological Activities of Derivatives
Narayana et al. (2016) studied the molecular conformations of 4-antipyrine derivatives, which are important for understanding their biological activities, such as analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016).
Antinociceptive Effect in Pain Models
The antinociceptive effects of compounds like N-antipyrine-3,4-dichloromaleimide, which is structurally similar to 4-acetamido antipyrine, have been investigated by Quintão et al. (2010). This study explored its effects in various pain models, revealing potential therapeutic applications for chronic pain (Quintão et al., 2010).
Cyclooxygenase Inhibition
Botting (2000) explored the role of cyclooxygenase inhibition in the action of acetaminophen, a compound related to 4-acetamido antipyrine. This research contributes to understanding how such compounds might exert their pharmacological effects (Botting, 2000).
Safety And Hazards
Future Directions
As a deuterated derivative of Antipyrine, 4-Acetamido Antipyrine-d3 is a valuable tool for investigating the pharmacokinetics and metabolism of Antipyrine, as well as for understanding the underlying mechanisms of drug action and drug interactions . Its use in research is likely to continue and expand as we strive to understand more about these processes.
properties
IUPAC Name |
2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAGWXKSCXPNNZ-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido Antipyrine-d3 |
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